(3-(5-Chloro-1H-indol-1-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(5-Chloro-1H-indol-1-yl)phenyl)methanol is a compound that features an indole ring substituted with a chlorine atom at the 5-position and a phenylmethanol group at the 3-position. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be chlorinated at the 5-position using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst . Finally, the phenylmethanol group can be introduced through a Friedel-Crafts alkylation reaction using benzyl alcohol and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of (3-(5-Chloro-1H-indol-1-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(3-(5-Chloro-1H-indol-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KSR in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of (3-(5-Chloro-1H-indol-1-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(5-Chloro-1H-indol-1-yl)phenyl)methane.
Substitution: Formation of (3-(5-Methoxy-1H-indol-1-yl)phenyl)methanol or (3-(5-Thio-1H-indol-1-yl)phenyl)methanol.
Scientific Research Applications
(3-(5-Chloro-1H-indol-1-yl)phenyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-(5-Chloro-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways . For example, it may inhibit the activity of certain enzymes by competing with natural substrates or by binding to allosteric sites . Additionally, the compound can interact with receptors, leading to changes in cellular signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-3-phenyl-1H-indol-2-yl)methanol: Similar structure but with the phenylmethanol group at the 2-position.
(5-Fluoro-3-phenyl-1H-indol-2-yl)methanol: Similar structure but with a fluorine atom instead of chlorine.
(5-Bromo-3-phenyl-1H-indol-2-yl)methanol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(3-(5-Chloro-1H-indol-1-yl)phenyl)methanol is unique due to the specific positioning of the chlorine atom and the phenylmethanol group, which can influence its reactivity and biological activity . The presence of the chlorine atom at the 5-position can enhance the compound’s stability and its ability to interact with biological targets .
Properties
CAS No. |
1349716-45-5 |
---|---|
Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
[3-(5-chloroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12ClNO/c16-13-4-5-15-12(9-13)6-7-17(15)14-3-1-2-11(8-14)10-18/h1-9,18H,10H2 |
InChI Key |
KWNYFTRFHLEDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.